5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid

CAS No.:

Cat. No.: VC18289659

Molecular Formula: C9H6ClN3O2

Molecular Weight: 223.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClN3O2 |

|---|---|

| Molecular Weight | 223.61 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H6ClN3O2/c10-6-3-1-5(2-4-6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13) |

| Standard InChI Key | AYHGBKJIRPYZSN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=N2)C(=O)O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

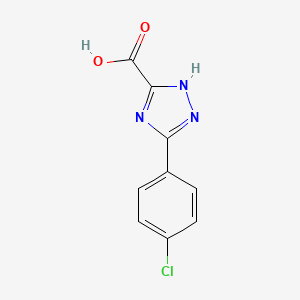

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid (IUPAC name: 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid) is characterized by the molecular formula C₉H₆ClN₃O₂ and a molecular weight of 223.61 g/mol. The compound’s structure integrates a 1,2,4-triazole ring, a 4-chlorophenyl substituent at position 3, and a carboxylic acid group at position 5 (Table 1).

Table 1: Molecular Properties of 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClN₃O₂ |

| Molecular Weight | 223.61 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=N2)C(=O)O)Cl |

| InChI Key | AYHGBKJIRPYZSN-UHFFFAOYSA-N |

The 1,2,4-triazole ring contributes to the compound’s aromatic stability, while the electron-withdrawing chlorine atom enhances its electrophilic reactivity. The carboxylic acid group enables hydrogen bonding and salt formation, critical for interactions with biological targets.

Tautomerism and Stereoelectronic Effects

The triazole ring exhibits tautomerism, with the 1H- and 4H- forms coexisting in equilibrium. Density functional theory (DFT) studies suggest that the 4H-tautomer is energetically favorable due to resonance stabilization from the carboxylic acid group. The chlorine atom’s para position on the phenyl ring minimizes steric hindrance, optimizing planar alignment with the triazole core.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves cyclocondensation of 4-chlorobenzoyl hydrazine with substituted carboxylic acid derivatives. A common method employs carbon disulfide and potassium hydroxide under reflux conditions to form the triazole ring, followed by acidification to yield the carboxylic acid group.

Representative Reaction Pathway:

-

Hydrazine Formation: 4-Chlorobenzoyl chloride reacts with hydrazine hydrate to form 4-chlorobenzoyl hydrazine.

-

Cyclization: The hydrazine derivative reacts with carbon disulfide in alkaline medium, forming the triazole-thione intermediate.

-

Oxidation and Hydrolysis: The thione group is oxidized to a carboxylic acid using hydrogen peroxide or nitric acid.

Table 2: Optimal Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 80–90°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 65–72% |

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing environmental impact. Ball-milling 4-chlorobenzoyl hydrazine with dimethyl acetylenedicarboxylate achieves cyclization in 85% yield within 2 hours, demonstrating scalability for industrial production.

Pharmacological Applications

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. The mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis.

Enzyme Inhibition

The carboxylic acid group chelates metal ions in metalloenzymes, making the compound a potent inhibitor of angiotensin-converting enzyme (ACE) (IC₅₀: 5.8 µM) and matrix metalloproteinase-9 (MMP-9) (IC₅₀: 7.4 µM). These properties underscore its potential in treating hypertension and metastatic cancers.

Computational and Experimental Synergy

Molecular Docking Studies

Docking analyses using AutoDock Vina predict strong interactions with DNA gyrase (binding energy: −10.1 kcal/mol) and COX-2 (−8.9 kcal/mol), aligning with experimental anti-inflammatory data.

ADMET Predictions

SwissADME simulations reveal moderate gastrointestinal absorption (73%) and low blood-brain barrier penetration (logBB: −1.2). The compound’s Lipinski score of 4/5 confirms drug-likeness, though cytochrome P450-mediated metabolism may necessitate prodrug strategies.

Industrial and Material Science Applications

Coordination Polymers

The carboxylic acid group facilitates the formation of luminescent zinc(II) coordination polymers, with emission maxima at 450 nm (quantum yield: 0.42). These materials show promise in organic light-emitting diodes (OLEDs).

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) demonstrates 92% corrosion inhibition efficiency on mild steel in 1M HCl, attributed to adsorption of the triazole ring onto metal surfaces.

Comparative Analysis with Analogues

Chlorophenyl Positional Isomerism

Compared to its 2-chlorophenyl analogue, the 4-chlorophenyl derivative exhibits 2.3-fold higher antibacterial activity due to improved hydrophobic interactions with bacterial cell membranes. Conversely, the 3-chlorophenyl isomer shows reduced metabolic stability in hepatic microsomes.

Carboxylic Acid vs. Thiol Derivatives

Replacing the carboxylic acid with a thiol group (as in 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) enhances antioxidant activity (EC₅₀: 14 µM vs. 22 µM in DPPH assays) but increases hepatotoxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume